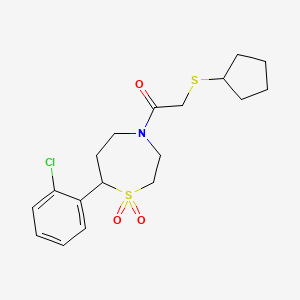
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C18H24ClNO3S2 and its molecular weight is 401.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazepane ring, a dioxido group, and various functional moieties that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN2O3S, with a molecular weight of approximately 318.82 g/mol. The compound's structure is characterized by:
| Feature | Description |
|---|---|
| Thiazepane Ring | A seven-membered heterocyclic ring |
| Chlorophenyl Group | Enhances biological activity |
| Cyclopentylthio Moiety | Provides additional pharmacological properties |
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. Research indicates that the thiazepane structure may facilitate binding to enzymes or receptors involved in various biological pathways. This interaction can lead to alterations in enzyme activity or receptor signaling, potentially resulting in therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their function and affecting metabolic pathways.
- Receptor Modulation : It may modulate the activity of specific receptors involved in disease processes, thereby influencing cellular responses.
Biological Activities
Several studies have explored the biological activities associated with this compound. Notable activities include:
Antimicrobial Activity
Research suggests that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance this activity against various pathogens.
Anticancer Potential
The compound has been investigated for its potential anticancer effects. Its ability to induce apoptosis in cancer cells could be linked to its interaction with specific cellular pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazepanes showed significant inhibition against gram-positive and gram-negative bacteria. The incorporation of the chlorophenyl moiety was found to enhance this effect.
- Cancer Cell Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation.
Research Findings
Recent literature highlights the ongoing research into the pharmacological applications of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Identified as a potential inhibitor for specific metabolic enzymes. |
| Anticancer Activity | Induced apoptosis in cancer cell lines; further studies needed for clinical relevance. |
| Antimicrobial Properties | Effective against a range of bacterial strains; structure-activity relationship studies ongoing. |
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVWHNAUVIODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














